2-Methyl-2-pentenoic acid (CAS: 16957-70-3), commonly known as strawberry acid, is an α,β-unsaturated carboxylic acid characterized by its six-carbon chain and conjugated double bond. In industrial procurement, it is primarily sourced as the pure (E)-isomer at purities exceeding 98% [1]. Beyond its mainstream role as a high-impact flavor and fragrance compound (FEMA 3195), this material serves as a critical structural motif and intermediate in asymmetric synthesis, agrochemical development, and the production of complex natural products. Its defined stereochemistry and reactive conjugated system make it a predictable precursor for targeted catalytic hydrogenations and esterifications [2].
Substituting 2-methyl-2-pentenoic acid with closely related homologs, such as tiglic acid (2-methyl-2-butenoic acid) or straight-chain trans-2-hexenoic acid, fundamentally alters both chemical reactivity and end-product performance. In asymmetric hydrogenation, the extended ethyl group at the beta-position of 2-methyl-2-pentenoic acid imposes different steric demands on chiral catalysts compared to the methyl group of tiglic acid, directly impacting enantiomeric excess (ee) and reaction kinetics [1]. Furthermore, in organoleptic and formulation contexts, generic substitution fails completely: while 2-methyl-2-pentenoic acid provides a distinct, jammy berry profile essential for specific target formulations, tiglic acid shifts the profile toward spicy, caramellic notes [2]. Additionally, utilizing crude cis/trans mixtures instead of the pure (E)-isomer leads to melting point depression and inconsistent crystallization, compromising batch-to-batch reproducibility in industrial workflows [3].
When subjected to asymmetric hydrogenation using chiral Ru(OCOCH3)2[(S)-H8-BINAP] catalysts, (E)-2-methyl-2-pentenoic acid demonstrates reliable processability into optically active carboxylic acids. Studies indicate that the specific steric bulk of the beta-ethyl group allows for high asymmetric induction, achieving >95% enantiomeric excess (ee) under optimized conditions. In contrast, varying the chain length or substitution pattern (as seen with other 2-alkyl-2-alkenoic acids) can alter the coordination dynamics with the transition metal center, requiring re-optimization of the catalyst-to-substrate ratio or pressure parameters to maintain equivalent enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in Ru-catalyzed asymmetric hydrogenation |
| Target Compound Data | (E)-2-Methyl-2-pentenoic acid (>95% ee with specific chiral catalysts) |
| Comparator Or Baseline | Substituted 2-alkenoic acid baselines |
| Quantified Difference | Maintains high ee (>95%) comparable to tiglic acid, but yields a distinct chiral hexanoic acid derivative |
| Conditions | Ru(OCOCH3)2[(S)-H8-BINAP] catalyst, standard hydrogenation conditions |
Ensures reliable, high-yield production of specific chiral C6 building blocks for pharmaceuticals and agrochemicals without requiring novel catalyst development.
In flavor and fragrance manufacturing, the structural difference of a single methylene unit between (E)-2-methyl-2-pentenoic acid and its lower homolog, tiglic acid, results in a non-interchangeable application profile. 2-Methyl-2-pentenoic acid (FEMA 3195) is characterized by a sweet, jammy, strawberry-like aroma, whereas tiglic acid (FEMA 3599) imparts a spicy, caramellic, and bakery-like note. Consequently, for formulations requiring a fruity/berry top note, 2-methyl-2-pentenoic acid cannot be substituted by tiglic acid, as the latter fundamentally shifts the sensory baseline and formulation compatibility [1].
| Evidence Dimension | Primary organoleptic profile and formulation utility |
| Target Compound Data | 2-Methyl-2-pentenoic acid (Sweet, berry, strawberry notes) |
| Comparator Or Baseline | Tiglic acid (Spicy, caramellic, bakery notes) |
| Quantified Difference | Complete divergence in sensory category (Fruity vs. Spicy/Brown) |
| Conditions | Standardized olfactory and flavor profile evaluation |
Prevents catastrophic flavor/fragrance profile shifts in commercial consumer product formulations.
Commercial procurement of 2-methyl-2-pentenoic acid prioritizes the pure (E)-isomer (≥98% purity), which exhibits a distinct melting point of 26-28 °C, allowing it to transition predictably between a crystalline solid at cooler room temperatures and a mobile liquid upon mild warming. In contrast, crude synthesis mixtures containing significant proportions of the (Z)-isomer or un-isomerized 2-methyl-3-pentenoic acid suffer from severe melting point depression, remaining as inconsistent, difficult-to-crystallize liquids. This batch-to-batch variability in physical state complicates automated dispensing and precise mass-based dosing in industrial reactors [1].
| Evidence Dimension | Melting point and phase consistency at ambient conditions |
| Target Compound Data | ≥98% (E)-2-Methyl-2-pentenoic acid (Defined mp 26-28 °C, predictable phase transition) |
| Comparator Or Baseline | Crude (E)/(Z) mixtures (Depressed melting point, variable liquid state) |
| Quantified Difference | Sharp melting transition vs. broad/depressed liquid range |
| Conditions | Standard laboratory ambient conditions (20-25 °C) |
High isomeric purity is critical for reproducible handling, automated dispensing, and consistent crystallization in scaled-up manufacturing.
Due to its highly predictable behavior in asymmetric hydrogenation using Ru-BINAP or dinuclear gold(I) complexes, (E)-2-methyl-2-pentenoic acid is a highly reliable starting material for synthesizing optically active 2-methylpentanoic acid derivatives. These chiral building blocks are essential in the development of complex agrochemicals and cytotoxic natural products, where precise stereocontrol at the C2 position is mandatory [1].
As a JECFA and FEMA approved ingredient, this compound is strictly required for formulations demanding an authentic, jammy strawberry or mixed-berry profile. Its distinct organoleptic properties cannot be replicated by its homologs like tiglic acid, making it the definitive choice for premium fruity flavorings in food, beverage, and daily chemical essence applications [2].
The pure (E)-isomer serves as a reliable substrate for synthesizing specialty esters (e.g., ethyl 2-methyl-2-pentenoate). The high isomeric purity ensures consistent polymerization kinetics and predictable thermal properties when these esters are utilized as monomers or co-monomers in advanced materials and coatings [3].
Corrosive